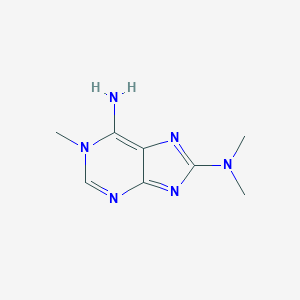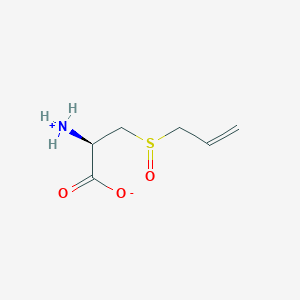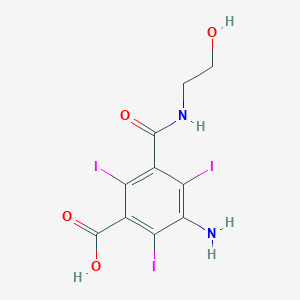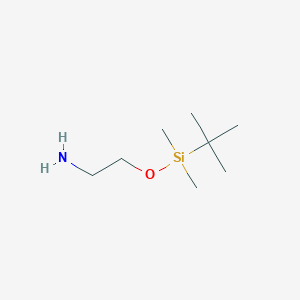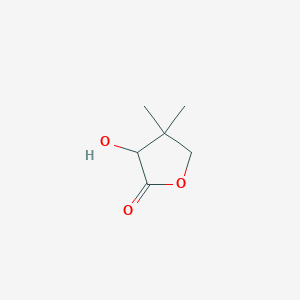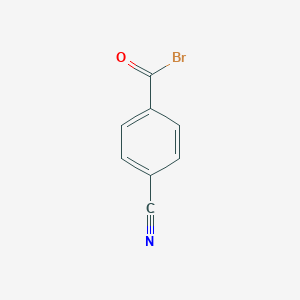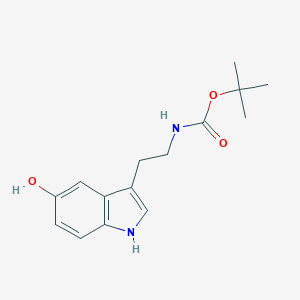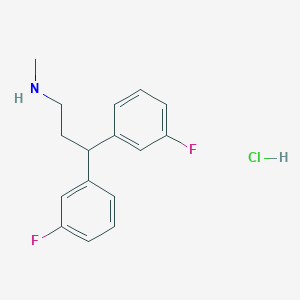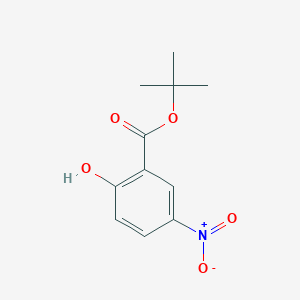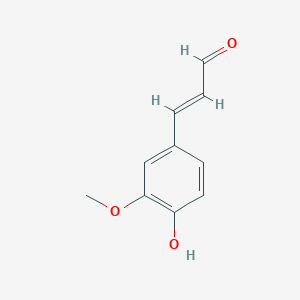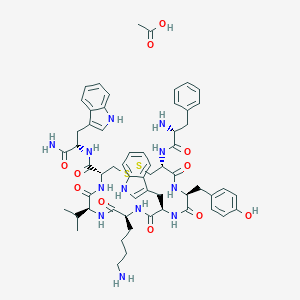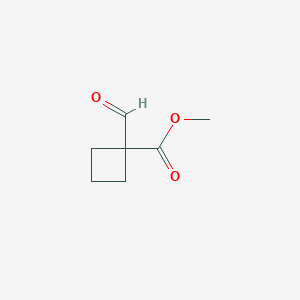
Methyl 1-formylcyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-formylcyclobutanecarboxylate is a chemical compound with the molecular formula C7H10O3 . It contains a total of 20 bonds, including 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 aliphatic ester, and 1 aliphatic aldehyde .
Synthesis Analysis
The synthesis of Methyl 1-formylcyclobutanecarboxylate involves several stages. In one experiment, diethyl p-nitrobenzylphosphonate was combined with sodium hydride in tetrahydrofuran at 0℃ for about 10 minutes under an inert atmosphere. This was followed by the addition of 1-Formyl-1-methylcyclobutanecarboxylate in tetrahydrofuran at 20℃ for 1 hour .Molecular Structure Analysis
The molecular structure of Methyl 1-formylcyclobutanecarboxylate is characterized by a four-membered cyclobutane ring. The molecule also contains an ester functional group and an aldehyde functional group .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Methyl 1-formylcyclobutanecarboxylate and similar compounds have been utilized in various synthetic routes, offering pathways to complex molecular architectures. For example, the synthesis of spiro compounds and the exploration of Reformatzky reactions with cyclobutanecarbonyl chloride to yield novel cyclobutyl-containing esters highlight the versatility of these compounds in generating molecular complexity (Shchepin et al., 2006; Kirillov et al., 2008). These methodologies open new avenues for the construction of potentially bioactive molecules by introducing cyclobutane rings, known for their presence in various natural products and pharmaceuticals.
Polymer Chemistry
The compound has found applications in polymer science, specifically in the anionic polymerization of cyclobutene monomers to produce polymers with unique properties (Kitayama et al., 2004). Such studies not only contribute to our understanding of polymerization mechanisms but also to the development of novel materials with potential applications in technology and medicine.
Epigenetic Research
Although not directly related to "Methyl 1-formylcyclobutanecarboxylate," research on the oxidative reversal of DNA and RNA methylation provides a context for the importance of formyl groups in biological systems (Shen et al., 2014). Understanding how formyl and related functional groups are involved in epigenetic regulation can inform the design of epigenetic drugs and therapeutic strategies.
Eigenschaften
IUPAC Name |
methyl 1-formylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-10-6(9)7(5-8)3-2-4-7/h5H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKZWJDTPRZFLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-formylcyclobutanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Aminoacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116988.png)
![5-[(2-Chloroacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid](/img/structure/B116993.png)
